4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Description

Systematic IUPAC Nomenclature and Structural Representation

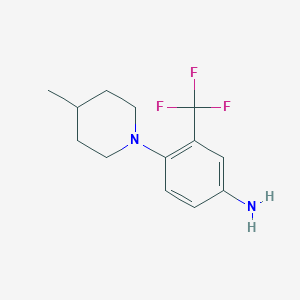

The compound This compound is systematically named according to IUPAC guidelines. Its structure consists of:

- A benzene ring substituted at the para-position (position 4) with a 4-methylpiperidin-1-yl group.

- A trifluoromethyl (-CF₃) group at the meta-position (position 3) relative to the amino group (-NH₂).

- An amino group (-NH₂) at position 1 of the benzene ring.

The piperidine ring in the 4-methylpiperidin-1-yl substituent contains a methyl group at its 4-position. This structural arrangement is critical for distinguishing the compound from positional isomers, such as those with methyl groups at the 3-position on the piperidine ring.

Structural Representations:

A table summarizing key structural features is provided below:

| Feature | Description |

|---|---|

| Core Structure | Benzene ring with -NH₂, -CF₃, and 4-methylpiperidin-1-yl substituents |

| Piperidine Substituent | Six-membered saturated ring with methyl group at position 4 |

| Functional Groups | Primary amine (-NH₂), trifluoromethyl (-CF₃), tertiary amine (piperidine) |

CAS Registry Numbers and Alternative Designations

The compound is uniquely identified by its CAS Registry Number , a universal identifier for chemical substances.

The dihydrochloride salt (CAS 1189494-84-5) is a derivative used in pharmaceutical research but is distinct from the free base form.

Molecular Formula and Weight Analysis

The molecular formula and weight are fundamental to understanding the compound’s stoichiometry and reactivity.

Breakdown of Molecular Weight Contributions:

- Carbon (C₁₃) : 156.13 g/mol

- Hydrogen (H₁₇) : 17.17 g/mol

- Fluorine (F₃) : 57.00 g/mol

- Nitrogen (N₂) : 28.02 g/mol

The formula C₁₃H₁₇F₃N₂ is consistent across multiple sources, including vendor specifications and PubChem entries. The trifluoromethyl group contributes significantly to the molecular weight (19.00 g/mol per fluorine atom), underscoring its impact on the compound’s physical properties.

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRTMAXNXUMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination

- Starting Material : 1-methyl-4-nitro-2-(trifluoromethyl)benzene.

- Reagents and Conditions :

- Azobisisobutyronitrile (AIBN) as a radical initiator.

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.

- Solvent: Acetonitrile.

- Temperature: 45–55°C.

- Procedure :

- The starting material is dissolved in acetonitrile and treated with AIBN and DBDMH under controlled temperatures.

- The reaction mixture is stirred for several hours to ensure complete bromination.

Step 2: Coupling Reaction

- Intermediate Product : Brominated derivative from Step 1.

- Reagents and Conditions :

- 1-Methylpiperidine as the coupling agent.

- Solvent: Methyl tert-butyl ether.

- Base: Triethylamine.

- Temperature: Gradually increased from 10–15°C to room temperature (25–30°C).

- Procedure :

- The brominated intermediate is reacted with methylpiperidine in the presence of triethylamine to form the coupled product.

- Post-reaction workup involves washing with aqueous sodium carbonate and separation of organic layers.

Step 3: Reduction

- Intermediate Product : Coupled nitro compound from Step 2.

- Reagents and Conditions :

- Reducing Agent: Iron powder and ammonium chloride.

- Solvent: Methanol and water mixture.

- Temperature: Maintained between 10–30°C during the reaction.

- Procedure :

- The nitro group in the intermediate is reduced to an amine using iron powder in the presence of ammonium chloride.

- The reaction mixture is filtered, and the organic layer is extracted using ethyl acetate.

Purification and Yield

After synthesis, the product undergoes purification steps such as recrystallization or washing with cyclohexane to remove impurities. The final product is obtained as a solid with a melting range of approximately 110–120°C.

| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | AIBN, DBDMH | Acetonitrile | 45–55 | High |

| Coupling | Methylpiperidine, Triethylamine | Methyl tert-butyl ether | Room Temp (25–30) | Moderate |

| Reduction | Iron powder, Ammonium chloride | Methanol/Water | Room Temp (25–30) | ~90 |

Notes on Reaction Parameters

Solvents :

- Acetonitrile is preferred for bromination due to its high polarity and ability to dissolve reactants efficiently.

- Methyl tert-butyl ether is used in coupling reactions for its stability under basic conditions.

-

- Precise temperature control is critical to avoid side reactions during bromination and reduction.

-

- Post-reaction washing with sodium carbonate or sodium thiosulfate ensures removal of residual acids or oxidants.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity. Specifically, 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline has been investigated for its potential as an inhibitor of pathways related to cancer, particularly those involving the human epidermal growth factor receptor 2 (HER2). The structural characteristics of this compound suggest it may effectively interact with biological targets, leading to therapeutic effects in oncology .

Potential Applications

-

Medicinal Chemistry:

- Cancer Treatment: The compound's ability to modulate biological pathways makes it a candidate for developing novel therapeutics targeting various cancers. Its interaction with HER2 suggests potential use in targeted cancer therapies.

- Drug Development: As a precursor or intermediate in synthesizing more complex pharmaceutical compounds, it holds promise in the development of new drugs .

-

Research Applications:

- Biological Interaction Studies: Preliminary studies have focused on its binding affinity to receptors involved in signaling pathways related to cell proliferation and survival, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

pKa and Solubility Trends

- The trifluoromethyl group lowers the pKa of the aniline NH₂ group (e.g., 3-(trifluoromethyl)aniline has a pKa of 3.49 vs. 4.62 for unsubstituted aniline) . This increases acidity, enhancing water solubility at physiological pH.

- Piperidine derivatives (pKa ~11) are more basic than piperazine analogs (pKa ~9.8), influencing ionization and membrane permeability .

Biological Activity

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline, also known by its CAS number 1189494-84-5, is a compound characterized by the presence of a trifluoromethyl group and a piperidine moiety. This unique structure enhances its biological activity, particularly in medicinal chemistry applications. Despite limited literature on its specific biological mechanisms, preliminary research indicates potential interactions with key biological targets.

- Molecular Formula : C₁₃H₁₉F₃N₂

- Molecular Weight : 331.21 g/mol

- Structure : The compound features a trifluoromethyl group attached to an aniline structure, which is known to enhance lipophilicity and stability.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activity, particularly in targeting specific receptors or enzymes. The following sections summarize key findings related to the biological activity of this compound.

1. Potential Anticancer Activity

Preliminary studies suggest that this compound may act as an inhibitor of cancer-related pathways, particularly those involving the human epidermal growth factor receptor 2 (HER2). The structural characteristics imply effective interaction with biological targets, potentially leading to therapeutic effects in cancer treatment .

While specific mechanisms remain largely unreported, the trifluoromethyl group is known to influence the reactivity of amines, allowing for various reactions such as nucleophilic substitutions and acylations. This reactivity may be crucial for developing derivatives that exhibit enhanced biological activities .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their reported activities:

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| Compound A | XXXX | Anticancer |

| Compound B | XXXX | AChE Inhibitor |

| Compound C | XXXX | HER2 Inhibitor |

Case Studies

Currently, there are no extensive case studies specifically focusing on this compound. However, related studies on piperidine derivatives have demonstrated promising results in cancer therapy and neurodegenerative disease treatments .

Notable Findings:

- Piperidine derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .

- Certain piperidine-based compounds have demonstrated improved cytotoxicity and apoptosis induction in cancer cell lines compared to standard treatments .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline?

The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting a halogenated precursor (e.g., 3-(trifluoromethyl)-4-fluoro-nitrobenzene) with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro group reduction using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl . Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- NMR spectroscopy : ¹H NMR (observe aromatic protons and piperidine methyl group at δ ~1.2 ppm), ¹³C NMR (CF₃ resonance at ~120–125 ppm), and ¹⁹F NMR (distinct trifluoromethyl signal at ~-60 to -70 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 259.13 (calculated for C₁₃H₁₇F₃N₂).

- Elemental analysis : Validate C, H, N, and F percentages (±0.3% deviation).

Q. What are common impurities encountered during synthesis, and how are they detected?

Potential impurities include:

- Nitro intermediates : Unreduced nitro derivatives (e.g., 4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)nitrobenzene) detected via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- By-products from incomplete substitution : Residual halogenated precursors identified by LC-MS. Use spiking experiments with reference standards for confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables to optimize:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 4-methylpiperidine.

- Catalysis : Additives like KI (for halogen exchange) or phase-transfer catalysts (e.g., TBAB) improve substitution efficiency .

- Temperature control : Higher temperatures (100–120°C) reduce reaction time but may increase side reactions; microwave-assisted synthesis can enhance efficiency .

Q. How to resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping aromatic signals.

- Compare experimental shifts with computational predictions (DFT calculations using Gaussian or ADF software) .

- Validate with deuterated analogs or isotopic labeling to isolate specific substituent effects .

Q. What strategies ensure stability during storage and biological assays?

- Stability studies : Conduct accelerated degradation tests under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolyzed aniline derivatives) .

- Storage recommendations : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation of the aniline group .

Q. How can computational modeling guide pharmacological studies?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s hydrophobicity may enhance membrane permeability .

- QSAR analysis : Correlate structural features (e.g., piperidine ring conformation, CF₃ position) with bioactivity data to design derivatives for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.